2-碘-N-(丙-2-炔-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

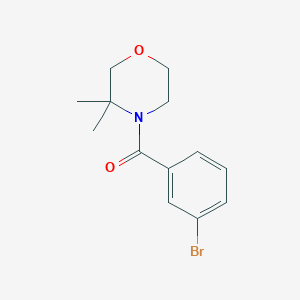

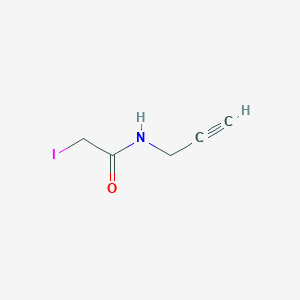

2-iodo-N-(prop-2-yn-1-yl)acetamide is a chemical compound with the molecular formula C5H6INO and a molecular weight of 223.01 . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 2-iodo-N-(prop-2-yn-1-yl)acetamide can be achieved through the iodination and acetylation reactions of ethanolamine .Molecular Structure Analysis

The InChI code for 2-iodo-N-(prop-2-yn-1-yl)acetamide is 1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) and the InChI key is CSMMHDBFJDWUDO-UHFFFAOYSA-N .Chemical Reactions Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide can be used as an intermediate in organic synthesis. It can be used to synthesize other iodine-containing organic compounds, or as an important raw material in drug synthesis .Physical And Chemical Properties Analysis

2-iodo-N-(prop-2-yn-1-yl)acetamide is a powder at room temperature . The storage temperature is at room temperature .科学研究应用

Redox Biology

2-Iodo-N-(prop-2-yn-1-yl)acetamide is utilized in redox biology to study the reactivity of cysteine residues in proteins. It serves as a thiol-reactive probe that can covalently label and quantify the reactive cysteinome in cells and tissues. This application is crucial for understanding the redox perturbation responses and identifying H2O2-sensitive cysteines .

Chemical Biology

In chemical biology, this compound is employed for activity-based protein profiling. It helps in the identification and quantification of cysteines with intrinsic reactivity within a complex proteome. This is particularly useful for mining data and determining the intrinsic reactivity of cysteines, which can lead to the discovery of novel drug targets .

Pharmaceutical Industry

The pharmaceutical industry can leverage 2-iodo-N-(prop-2-yn-1-yl)acetamide for drug discovery and development. Its ability to label reactive cysteines can aid in the design of cysteine-targeting drugs, which are often used in the treatment of diseases where redox imbalance is a factor .

Proteomics

This compound is instrumental in proteomics for the quantitative thiol reactivity profiling (QTRP) of cysteines. It enables the enrichment and identification of reactive cysteines in proteins, thereby providing insights into protein function and interaction .

Organic Synthesis

The compound finds application in organic synthesis, particularly in the Sandmeyer reaction. It is used for the stereospecific synthesis of exo-halomethylene bicyclic pyridones bearing the imidazo[1,2-a]pyridine heterocyclic ring system, which is a valuable scaffold in medicinal chemistry .

安全和危害

属性

IUPAC Name |

2-iodo-N-prop-2-ynylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6INO/c1-2-3-7-5(8)4-6/h1H,3-4H2,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSMMHDBFJDWUDO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-iodo-N-(prop-2-yn-1-yl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-acetyl-2-[(3-oxobenzo[f]chromene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2939034.png)

![2-(2-ethylanilino)-7-methyl-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2939038.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939040.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-morpholinoethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2939043.png)

![N~6~-benzyl-N~4~-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2939047.png)

![N-(benzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2939048.png)

![5-bromo-N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2939049.png)

![N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-propylethanediamide](/img/structure/B2939050.png)